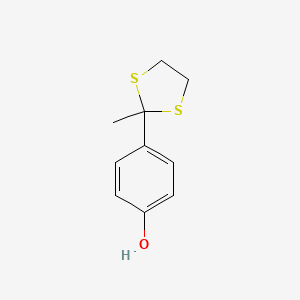

4-(2-Methyl-1,3-dithiolan-2-yl)phenol

Overview

Description

4-(2-Methyl-1,3-dithiolan-2-yl)phenol, also known as 4-Methyl-1,3-dithiolane-2-ylphenol, is a phenolic compound that has been studied for its potential medicinal properties. It is a derivative of the naturally occurring compound 1,3-dithiolane-2-ylphenol (DTDP), which is found in some plants and fungi. 4-Methyl-1,3-dithiolane-2-ylphenol has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an antioxidant and anti-inflammatory agent. It has been used in the laboratory to study its effects on various biochemical and physiological processes.

Scientific Research Applications

Formylation and Synthesis

- The reaction of phenols with 2-ethoxy-1,3-dithiolane has been explored to afford 1,3-dithiolan-2-ylated phenols, which can be hydrolyzed to corresponding aldehydes. This process extends to various compounds including N,N-dimethylaniline and indole (Jo, Tanimoto, Sugimoto, & Okano, 1981).

Analytical Chemistry and Environmental Studies

- Estrogen equivalent concentrations of branched para-nonylphenols, including 4-(2-methyl-1,3-dithiolan-2-yl)phenol derivatives, have been determined in technical mixtures. These studies are critical for assessing environmental impact and toxicity of these compounds (Katase, Okuda, Kim, Eun, Takada, Uchiyama, Saito, Makino, & Fujimoto, 2008).

Pharmaceutical Research

- Azomethine derivatives of alpha-methylhistamine, including compounds structurally related to 4-(2-methyl-1,3-dithiolan-2-yl)phenol, have been synthesized as lipophilic prodrugs for histamine H3 receptor agonists. These compounds have potential applications in neuroregulatory functions and treatment of central nervous system disorders (Krause, Rouleau, Stark, Luger, Lipp, Garbarg, Schwart, & Schunack, 1995).

Polymer Science

- Research has been conducted on the synthesis of electroactive phenol-based polymers. For instance, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, a compound related to 4-(2-methyl-1,3-dithiolan-2-yl)phenol, was synthesized and used for electrochemical polymerization. Such polymers have potential applications in electronics and materials science (Kaya & Aydın, 2012).

Catalysis

- The compound has been studied in the context of catalytic methylation of phenol, where its derivatives have been shown to affect reaction pathways and product selectivity. This has implications in industrial chemistry and catalyst design (Mathew, Shiju, Sreekumar, Rao, & Gopinath, 2002).

Schiff Base Chemistry

- Schiff base ligands based on 4-(2-methyl-1,3-dithiolan-2-yl)phenol derivatives have been synthesized and studied for their corrosion inhibition properties on metal surfaces, revealing potential applications in material protection and surface chemistry (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).

Mechanism of Action

Target of Action

The primary target of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is the respiratory system . .

Mode of Action

It’s known that the compound interacts with its targets in the respiratory system

Biochemical Pathways

It’s likely that the compound affects pathways related to respiratory function, given its primary target .

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. Furthermore, dust formation should be avoided and adequate ventilation should be ensured when handling the compound .

properties

IUPAC Name |

4-(2-methyl-1,3-dithiolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPANKHZSIPRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(SCCS1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176557 | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-1,3-dithiolan-2-yl)phenol | |

CAS RN |

22068-57-1 | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022068571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

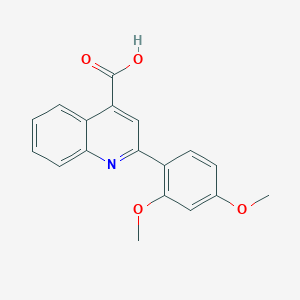

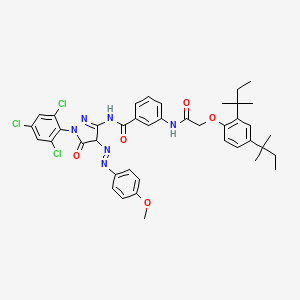

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595631.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)